molecular formula C29H25NO3 B11554551 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate

Cat. No.: B11554551
M. Wt: 435.5 g/mol
InChI Key: CIOPXMQRLGXNHA-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate typically involves the formation of an imine followed by esterification. One common method involves the reaction of 4-methoxybenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 3,3-diphenylpropanoic acid in the presence of a dehydrating agent to form the final ester product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate is unique due to the presence of the 3,3-diphenylpropanoate group, which may confer different physical and chemical properties compared to its acetate analogs

Properties

Molecular Formula

C29H25NO3

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)iminomethyl]phenyl] 3,3-diphenylpropanoate

InChI

InChI=1S/C29H25NO3/c1-32-26-18-14-25(15-19-26)30-21-22-12-16-27(17-13-22)33-29(31)20-28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19,21,28H,20H2,1H3

InChI Key

CIOPXMQRLGXNHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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